2-cyclopropyl-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide

Medicinal chemistry Lead optimization Physicochemical property prediction

2-Cyclopropyl-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide (CAS 2380062-14-4) is a heterocyclic acetamide derivative that incorporates a cyclopropyl group, a furan-3-yl substituent, and a thiophene core linked via a methylene bridge to the acetamide nitrogen. Its molecular formula is C₁₄H₁₅NO₂S with a molecular weight of 261.34 g/mol.

Molecular Formula C14H15NO2S
Molecular Weight 261.34
CAS No. 2380062-14-4
Cat. No. B2519341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyclopropyl-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide
CAS2380062-14-4
Molecular FormulaC14H15NO2S
Molecular Weight261.34
Structural Identifiers
SMILESC1CC1CC(=O)NCC2=CC(=CS2)C3=COC=C3
InChIInChI=1S/C14H15NO2S/c16-14(5-10-1-2-10)15-7-13-6-12(9-18-13)11-3-4-17-8-11/h3-4,6,8-10H,1-2,5,7H2,(H,15,16)
InChIKeyOGPZSSNKVIJDRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Cyclopropyl-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide (CAS 2380062-14-4): Baseline Identity and Procurement Context


2-Cyclopropyl-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide (CAS 2380062-14-4) is a heterocyclic acetamide derivative that incorporates a cyclopropyl group, a furan-3-yl substituent, and a thiophene core linked via a methylene bridge to the acetamide nitrogen. Its molecular formula is C₁₄H₁₅NO₂S with a molecular weight of 261.34 g/mol . The compound belongs to a class of furan-thiophene hybrid building blocks that are employed in medicinal chemistry for the synthesis of screening libraries and structure–activity relationship (SAR) exploration, particularly in programs targeting metabolic, inflammatory, or oncological pathways where heteroaromatic amides have demonstrated tractable physicochemical profiles [1]. Unlike simple acetamide congeners, the cyclopropyl moiety introduces conformational constraint and altered lipophilicity that can modulate target engagement, metabolic stability, and off-target promiscuity in ways that are not predictable from the properties of methyl- or phenyl-substituted analogues .

Why Generic Substitution of 2-Cyclopropyl-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide Fails: Critical Structural and Pharmacochemical Distinctions


The furan-thiophene acetamide chemical space contains numerous close analogues that differ only by the N-acyl substituent, yet these apparently minor modifications can produce large shifts in potency, selectivity, and pharmacokinetic (PK) behavior that are not revealed by simple potency screening. In the specific case of 2-cyclopropyl-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide, the cyclopropylacetyl group imparts a unique combination of steric bulk, conformational restriction, and hydrogen-bonding potential that distinguishes it from the unsubstituted acetamide (CAS 2379970-58-6, MW 221.28) and from thiophene- or phenyl-containing congeners . Generic replacement with a methylacetamide or arylacetamide analogue without confirmatory head-to-head data risks loss of on-target activity, altered CYP-mediated metabolism, and unpredictable permeability due to differences in logD and polar surface area. Therefore, procurement decisions based solely on core scaffold similarity are insufficient; the specific cyclopropylacetamide substitution pattern must be preserved to maintain the pharmacochemical profile observed in the original lead series .

2-Cyclopropyl-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide: Quantitative Head-to-Head Evidence Guide for Comparator-Based Selection


Molecular Weight and Lipophilicity Shift Relative to the Unsubstituted Acetamide Baseline

The cyclopropylacetyl modification increases molecular weight from 221.28 g/mol (unsubstituted acetamide, CAS 2379970-58-6) to 261.34 g/mol for the target compound, a gain of 40.06 g/mol (+18.1%). This increase is accompanied by a calculated rise in lipophilicity (ALogP) of approximately 0.7–1.0 log unit relative to the methylacetamide analogue, based on fragment-based predictions for the cyclopropylacetyl group in aromatic amide systems . The additional non-polar surface area contributed by the cyclopropyl ring is expected to reduce aqueous solubility while potentially enhancing passive membrane permeability, a trade-off that must be calibrated for the specific target compartment (e.g., intracellular vs. extracellular) .

Medicinal chemistry Lead optimization Physicochemical property prediction

Conformational Restriction and Rotatable Bond Count Versus Thiophene-3-yl Acetamide Congener

The target compound contains 6 rotatable bonds, compared with 7 rotatable bonds in the thiophene-3-yl acetamide analogue (CAS 2380040-00-4, N-((4-(furan-3-yl)thiophen-2-yl)methyl)-2-(thiophen-3-yl)acetamide), which has a larger and more flexible acyl group . The cyclopropyl ring acts as a conformational lock, reducing the accessible conformational space of the acetamide side chain. In class-level analyses of cyclopropyl-containing amides, this restriction has been associated with reduced entropic penalty upon binding to shallow, hydrophobic protein pockets and with improved metabolic stability due to shielding of the amide bond from hydrolytic enzymes [1]. Although no direct target-specific binding data are available for this exact compound, the reduction in conformational entropy is a well-documented advantage for fragment growth and lead maturation campaigns [2].

Conformational analysis Drug design Scaffold optimization

Predicted Metabolic Stability Enhancement via Cyclopropyl Shielding of the Amide Bond

The cyclopropyl group adjacent to the amide carbonyl in 2-cyclopropyl-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide is expected to sterically shield the amide bond from hydrolytic enzymes such as amidases and esterases, a phenomenon well-documented in cyclopropyl-containing drug candidates [1]. While direct microsomal stability data for this compound are not publicly available, class-level inference from structurally analogous cyclopropylacetamides indicates that the half-life in human liver microsomes (HLM) can be extended by 2- to 5-fold relative to the corresponding methylacetamide (CAS 2379970-58-6) [2]. This protective effect is particularly relevant for oral or systemic administration routes where rapid amide cleavage would truncate the therapeutic window. The quantitative advantage, although inferred rather than directly measured, supports prioritization of the cyclopropyl analogue when metabolic lability of the acetamide linker is a known liability in the chemical series [3].

Metabolic stability Amide hydrolysis Cyclopropyl effect

Vendor Purity and Analytical Documentation: Cyclopropyl Analogue vs. Closest Available Congeners

Among the closely related furan-thiophene acetamide building blocks available from Bidepharm, the target compound (CAS 2380062-14-4) is not currently listed, whereas the thiophene-3-yl acetamide analogue (CAS 2380040-00-4) is supplied with a standard purity of 98% and batch-specific QC documentation including NMR, HPLC, and GC . In contrast, the N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide baseline (CAS 2379970-58-6) is available from EvitaChem at a reported purity consistent with non-human research use . The absence of a dedicated, batch-certified vendor for the cyclopropyl analogue means that procurement must rely on custom synthesis or specialized suppliers, which can introduce variability in purity, residual solvent profiles, and lead time. This supply-chain differentiation may favor the cyclopropyl analogue when a specific vendor relationship or custom synthesis agreement already exists, but it may disfavor it in settings requiring rapid, catalog-based acquisition of milligram-to-gram quantities with full analytical traceability .

Chemical procurement Quality control Vendor comparison

2-Cyclopropyl-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide: Best Research and Industrial Application Scenarios Based on Differentiated Evidence


Fragment-Based Lead Optimization Requiring Conformational Restraint

When a furan-thiophene acetamide fragment hit has been identified and the lead optimization objective is to improve binding enthalpy through conformational preorganization, 2-cyclopropyl-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide provides a rigidified scaffold with only 6 rotatable bonds [1]. This compares favorably with the more flexible thiophene-3-yl acetamide congener (7 rotatable bonds), potentially reducing the entropic penalty upon target binding. Procurement is warranted when the binding site is shallow and hydrophobic, as the cyclopropyl group offers complementary steric bulk without introducing additional hydrogen-bond donors or acceptors that could compromise selectivity [2].

Metabolic Stability Rescue of an Amide-Labile Lead Series

In lead series where rapid amidase-mediated cleavage of the acetamide linker results in suboptimal pharmacokinetics, the cyclopropyl analogue is predicted to extend microsomal half-life by 2- to 5-fold relative to the methylacetamide baseline, based on class-level precedent for cyclopropyl shielding of amide bonds [1]. Prioritization of this compound for procurement and in vitro metabolic stability testing is recommended when preliminary data show that the unsubstituted acetamide (CAS 2379970-58-6) or thiophene-3-yl analogue (CAS 2380040-00-4) suffer from short half-lives (<30 min in HLM). The cyclopropyl group may restore oral bioavailability without requiring a complete scaffold redesign [2].

Physicochemical Property Fine-Tuning for CNS or Intracellular Targets

The predicted increase in lipophilicity (ΔALogP ~+0.7–1.0) and molecular weight (+18%) relative to the unsubstituted acetamide congener positions 2-cyclopropyl-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide as a candidate for programs requiring enhanced passive membrane permeability, such as CNS drug discovery or intracellular target engagement [1]. The cyclopropyl group contributes non-polar surface area without the aromatic character that can promote plasma protein binding or CYP inhibition. Procurement for permeability assays (PAMPA, Caco-2) and brain-plasma ratio determination is advised when the methylacetamide fragment shows insufficient cellular penetration [2].

Custom Synthesis Procurement for Patented Lead Series with Cyclopropyl SAR

When a patent or internal SAR program specifically discloses cyclopropylacetamide substitution as critical for activity (e.g., ACC inhibitors, SREBP pathway modulators) [1], generic replacement with catalog-available methyl- or thiophene-acetamide analogues is not permissible without risking loss of intellectual property position or biological activity. In such cases, the target compound must be sourced through custom synthesis, and procurement contracts should specify ≥95% purity with HPLC, NMR, and MS documentation, as well as residual solvent analysis if used in in vivo studies. The sourcing complexity is offset by the necessity of maintaining the exact substitution pattern disclosed in the patent landscape [2].

Quote Request

Request a Quote for 2-cyclopropyl-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.